5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine
Description
5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine (CAS: 1495335-31-3) is a morpholine derivative featuring a diethyl-substituted morpholine core and a 4-isopropoxyphenyl substituent at the 2-position . The compound is synthesized via a Mannich-type reaction, where morpholine reacts with formaldehyde and a precursor bearing the 4-isopropoxyphenyl group under reflux conditions in ethanol .
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
5,5-diethyl-2-(4-propan-2-yloxyphenyl)morpholine |
InChI |
InChI=1S/C17H27NO2/c1-5-17(6-2)12-19-16(11-18-17)14-7-9-15(10-8-14)20-13(3)4/h7-10,13,16,18H,5-6,11-12H2,1-4H3 |
InChI Key |
JBHZHPCKLQAHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)OC(C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding .
Medicine: While not a drug itself, 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine is used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Varied Substituents
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (CAS: 756520-70-4)
- Core Structure : Morpholine with a boronate ester-functionalized phenyl group.
- Key Differences : The boron-containing dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
- Synthesis: Not detailed in the evidence, but boron incorporation typically requires specialized reagents (e.g., pinacol boronic esters).
4-(2,5-Dichlorophenyl)sulfonylmorpholine (CAS: 74832-74-9)
- Core Structure : Morpholine with a sulfonyl-dichlorophenyl group.
- Key Differences : The sulfonyl group enhances electrophilicity and may increase toxicity, as indicated by its safety data sheet (GHS hazards) .
- Bioactivity: No antimicrobial data provided, but sulfonyl groups often improve metabolic stability in drug design compared to alkoxy groups like isopropoxy .
4-(4-Amino-2,5-diisopropoxyphenyl)morpholine (CAS: 94349-47-0)
- Core Structure: Morpholine with amino and diisopropoxy phenyl groups.
Non-Morpholine Compounds with Aromatic Substituents
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
- Core Structure : 1,3-dioxolane with hydroxyphenyl and ester groups.
- Key Differences : The dioxolane ring is less rigid than morpholine, and the hydroxyphenyl group confers higher polarity.
- Bioactivity : Exhibits broad-spectrum antimicrobial activity (MIC: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) .
- Synthesis : Derived from salicylaldehyde, contrasting with the Mannich approach used for the target compound .
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinones
- Core Structure: Thiazolidinone with arylidene substituents.
- Key Differences: The thiazolidinone core is redox-active and often associated with antidiabetic or antimicrobial activity, unlike morpholine’s role as a bioisostere for peptide bonds .
Impact of Stereochemistry and Quaternary Centers
highlights that morpholine peptidomimetics with quaternary stereocenters occupy distinct chemical spaces due to increased three-dimensionality. The target compound lacks such stereocenters, suggesting its physicochemical properties (e.g., solubility, binding affinity) may differ significantly from sp³-rich analogs .
Comparative Data Table
Biological Activity
5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological effects, particularly in the central nervous system (CNS) and in cancer therapy. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Substituents : The presence of diethyl groups and an isopropoxyphenyl moiety significantly influences its biological activity.
Research indicates that morpholine derivatives can interact with various biological targets, including receptors and enzymes involved in neurodegenerative diseases and cancer. The key mechanisms of action include:
- Receptor Modulation : Morpholines can modulate neurotransmitter receptors, which are crucial for mood regulation and pain perception. Specifically, interactions with sigma receptors have been noted .
- Enzyme Inhibition : These compounds may inhibit enzymes involved in the pathology of CNS tumors and neurodegenerative diseases, such as secretases that play a role in Alzheimer’s disease .
Anticancer Activity
5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine has shown promising anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | < 2.5 | Inhibition of EGFR signaling |
| Study B | H1975 (Drug-resistant) | < 2.5 | Disruption of microtubule dynamics |
These results indicate that the compound effectively overcomes drug resistance mechanisms commonly encountered in cancer treatment.
Neuroprotective Effects
In addition to its anticancer properties, this morpholine derivative exhibits neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
- Study on Neuroprotection : A recent study investigated the neuroprotective effects of 5,5-Diethyl-2-(4-isopropoxyphenyl)morpholine in a mouse model of Alzheimer’s disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.
- Anticancer Efficacy : Another study focused on its efficacy against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
